molecular formula C14H15BrN4O B2885664 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-bromophenyl)methanone CAS No. 1798662-27-7

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-bromophenyl)methanone

Cat. No. B2885664
CAS RN: 1798662-27-7
M. Wt: 335.205
InChI Key: CCLDNWUNFNKNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .


Synthesis Analysis

The synthesis of similar compounds often involves the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and versatility. The resulting 1,2,3-triazole ring system can then be further functionalized to obtain the desired compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often solid at room temperature and have moderate to high solubility in organic solvents .

Scientific Research Applications

Synthesis and Biological Activity

One area of research has explored the synthesis of novel triazole analogues, including compounds structurally related to "(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-bromophenyl)methanone." These compounds have been evaluated for their antibacterial activity against human pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. Significant inhibition of bacterial growth was observed in compounds with specific moieties, suggesting potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Antioxidant Properties

Another line of research has focused on synthesizing derivatives with bromine, evaluating their antioxidant activities. These studies involve analyzing radical scavenging activities and examining total reducing power. Results indicated that synthesized bromophenols possess effective antioxidant power, with certain compounds displaying potent antioxidant and radical scavenger properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Molecular Mechanism of Action

Research has also delved into the receptor-based mechanism of action of compounds structurally related to "(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-bromophenyl)methanone," particularly in the context of HIV treatment. Studies on noncompetitive allosteric antagonists of the CCR5 receptor, which is crucial for HIV-1 entry into cells, have shown promising results. These compounds exhibit potent antiviral effects, offering insights into potential strategies for overcoming HIV viral resistance (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Structural and Theoretical Studies

Additional research has been conducted on the synthesis and characterization of compounds within this chemical family, including thermal, optical, etching, and structural studies, alongside theoretical calculations. These studies provide a deeper understanding of the molecular structure, stability, and electronic properties, which are critical for further applications in material science and pharmaceutical chemistry (Karthik et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds with similar structures exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the pathways involving HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .

Pharmacokinetics

It is known that the presence of the 1,2,3-triazole ring in a compound can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This can potentially disrupt the processes of tumorigenesis, making it a promising anticancer drug target .

properties

IUPAC Name

(2-bromophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-13-4-2-1-3-12(13)14(20)18-8-5-11(6-9-18)19-10-7-16-17-19/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLDNWUNFNKNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-bromophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.